Methyldopate - 2544-09-4

Methyldopate

Catalog Number: EVT-8202207
CAS Number: 2544-09-4
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-methyl-L-dopa ethyl ester is the ethyl ester of alpha-methyl-L-dopa. It has a role as an alpha-adrenergic agonist and an antihypertensive agent. It is a member of amphetamines and an ethyl ester. It is functionally related to an alpha-methyl-L-dopa.
An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.
Source and Classification

Methyldopate is synthesized from methyldopa, which itself is derived from natural amino acids. Methyldopa was first introduced as an antihypertensive medication in the 1960s and has been widely used due to its efficacy and safety profile. Methyldopate belongs to the class of alpha-2 adrenergic agonists, which work by stimulating alpha-2 adrenergic receptors in the central nervous system, leading to a decrease in sympathetic outflow and a subsequent reduction in blood pressure.

Synthesis Analysis

The synthesis of methyldopate typically involves the esterification of methyldopa. One notable method for synthesizing methyldopate hydrochloride includes:

  1. Preparation of Anhydrous Methyldopa: Methyldopa is dried under vacuum to obtain anhydrous methyldopa.
  2. Esterification Reaction: The anhydrous methyldopa is refluxed with anhydrous hydrogen chloride in ethanol. This step facilitates the formation of methyldopate hydrochloride through a condensation reaction.
  3. Purification: The resulting product undergoes purification processes such as distillation and recrystallization to achieve high purity levels.

This method reportedly yields approximately 70% of the desired product while maintaining simplicity and safety during the synthesis process .

Molecular Structure Analysis

Methyldopate has a molecular formula of C11H15N1O4C_{11}H_{15}N_{1}O_{4} and a molecular weight of approximately 227.25 g/mol. Its structure consists of a phenolic group, an amino group, and a carboxyl group that has been esterified. The structural representation can be summarized as follows:

  • Phenyl Ring: Contributes to the compound's hydrophobic character.
  • Amino Group: Provides basicity and potential for hydrogen bonding.
  • Carboxyl Group: Participates in ester formation.

The structural formula can be depicted as:

C11H15NO4\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{4}

The three-dimensional conformation of methyldopate allows for specific interactions with biological targets, influencing its pharmacological effects.

Chemical Reactions Analysis

Methyldopate can participate in various chemical reactions, including:

  1. Ester Hydrolysis: In aqueous conditions, methyldopate can hydrolyze back into methyldopa and hydrochloric acid.
  2. Complex Formation: Methyldopate can form complexes with metal ions, enhancing its properties for specific applications .
  3. Reactions with Other Reagents: It can react with various electrophiles or nucleophiles due to its functional groups, allowing for further derivatization.

These reactions are critical in understanding its behavior in biological systems and potential modifications for enhanced therapeutic effects.

Mechanism of Action

Methyldopate acts primarily as an agonist at alpha-2 adrenergic receptors in the central nervous system. The mechanism involves:

This mechanism makes methyldopate effective for managing hypertension, particularly in patients who may not tolerate other antihypertensive agents well .

Physical and Chemical Properties Analysis

Methyldopate exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature when in hydrochloride form; slightly soluble in organic solvents.
  • Melting Point: The melting point ranges around 150-155 °C.
  • pH Stability: Exhibits stability across a pH range that is compatible with physiological conditions.

These properties are essential for its formulation into pharmaceutical products and influence its bioavailability and therapeutic effectiveness.

Applications

Methyldopate has several significant applications:

  1. Pharmacological Use: Primarily used as an antihypertensive agent, especially beneficial for pregnant women due to its safety profile.
  2. Research Applications: Used in studies exploring central nervous system modulation and receptor interactions.
  3. Complex Formation Studies: Investigated for potential applications in drug delivery systems through metal complexes that enhance stability or targeting capabilities .
Historical Context and Evolution of Methyldopate Research

Early Discovery and Initial Pharmacological Characterization

The foundational history of methyldopate begins with its parent compound, methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine), discovered in 1960 as an antihypertensive agent. This discovery emerged from systematic investigations into amino acid derivatives that might interfere with catecholamine biosynthesis. Early pharmacological studies revealed that methyldopa acted as a false neurotransmitter precursor, undergoing decarboxylation and hydroxylation to form α-methylnorepinephrine within central nervous system neurons [3] [6]. This metabolite preferentially stimulated central inhibitory α-2 adrenergic receptors in the rostral ventrolateral medulla, leading to reduced sympathetic outflow and decreased peripheral vascular resistance [1] [9].

Initial clinical trials established methyldopa as a leading antihypertensive during the 1960s-1970s. Its unique mechanism preserved renal blood flow and glomerular filtration rate, making it particularly valuable for hypertensive patients with renal impairment [1]. The oral formulation demonstrated peak plasma concentrations within 3-6 hours, with maximum hypotensive effects occurring 4-6 hours post-administration [1] [3]. However, bioavailability limitations (approximately 25-50% absorption) and delayed onset posed significant constraints for acute hypertension management [4] [6]. The Cochrane review by Mah et al. (2009) later quantified its efficacy, demonstrating mean blood pressure reductions of 13/8 mmHg compared to placebo in primary hypertension [6].

Table 1: Key Historical Milestones in Methyldopa/Methyldopate Development

YearDevelopment PhaseSignificance
1959Discovery of antihypertensive propertiesIdentification of α-methyldopa's blood pressure lowering effects
1960Introduction as antihypertensive drugBecame first-line therapy for hypertension
1962Characterization of central mechanismElucidation of α-methylnorepinephrine formation and α-2 agonism
Early 1970sDevelopment of methyldopate esterCreation of intravenous formulation for acute management

Transition from Methyldopa to Methyldopate: Rationale for Structural Modifications

The structural evolution from methyldopa to methyldopate (methyl ester hydrochloride derivative) addressed critical pharmacokinetic limitations inherent to the parent molecule. Methyldopa's polar carboxylic acid group conferred poor lipid solubility, resulting in incomplete and variable gastrointestinal absorption (approximately 50% bioavailability) [2] [4]. This physicochemical property also restricted central nervous system penetration, delaying onset of action to 4-6 hours post-oral administration [1] [3].

Esterification of the carboxylic acid group produced methyldopate hydrochloride, significantly enhancing water solubility while maintaining metabolic lability for enzymatic conversion to active methyldopa in vivo [2] [4]. This modification enabled intravenous formulation development, bypassing first-pass metabolism and gastrointestinal absorption barriers. The ester bond undergoes rapid hydrolysis by plasma esterases, releasing methyldopa for central uptake and bioactivation [4]. Pharmacodynamic studies confirmed that intravenous methyldopate achieved therapeutic plasma concentrations within 30 minutes, with peak hypotensive effects within 2-4 hours and sustained action for 10-16 hours post-infusion [1] [2]. This pharmacokinetic profile proved essential for managing hospitalized patients and hypertensive emergencies where oral therapy was impractical.

The molecular redesign specifically targeted clinical scenarios requiring rapid blood pressure control without compromising the established safety advantages of methyldopa in vulnerable populations. Notably, the metabolic pathway ensured that the active moiety remained identical to orally administered methyldopa, preserving receptor specificity for central α-2 adrenergic receptors [1] [9]. This maintained the favorable hemodynamic profile of reduced peripheral resistance without significant cardiac output suppression.

Table 2: Molecular and Pharmacokinetic Comparison: Methyldopa vs. Methyldopate

PropertyMethyldopaMethyldopate Hydrochloride
Chemical Structure(S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acidMethyl ester hydrochloride salt
Water SolubilityLow (weakly acidic)High (ionic hydrochloride salt)
Administration RouteOralIntravenous infusion
Bioavailability25-50%~100% (avoidance of first-pass effect)
Time to Peak Effect4-6 hours2-4 hours
Primary Metabolic PathwayHepatic conjugation (sulfation)Ester hydrolysis to methyldopa

Shifts in Therapeutic Utilization and Decline in Clinical Prominence

Methyldopate's clinical trajectory reflects broader therapeutic paradigm shifts in antihypertensive management. Throughout the 1970s, intravenous methyldopate gained acceptance for acute hypertension management, particularly in obstetric and perioperative settings where its safety profile offered advantages over ganglionic blockers or reserpine [1] [7]. However, longitudinal data revealed significant practice evolution. A retrospective survey of 435 essential hypertension patients treated with methyldopa derivatives demonstrated high discontinuation rates: 17% ceased therapy due to adverse effects, while 38% required additional antihypertensive agents within three years [5].

The decline accelerated with evidence demonstrating superior tolerability of emerging drug classes. Beta-blockers (introduced late 1960s) and calcium channel blockers (1980s) offered comparable efficacy with fewer central nervous system side effects [1] [6]. Crucially, landmark trials establishing mortality benefits from ACE inhibitors and ARBs in the 1990s further marginalized methyldopate outside niche applications [3]. The Cochrane review underscored this transition, noting methyldopa's absence from contemporary hypertension guidelines despite demonstrated blood pressure efficacy [6].

Current utilization reflects this narrowed therapeutic niche. Methyldopate retains clinical value primarily in gestational hypertension where teratogenic risks preclude many alternatives. Research by Khalil et al. demonstrated additional pharmacological benefits in preeclampsia beyond blood pressure control, including significant reductions in placental anti-angiogenic factors (sFlt-1 and soluble endoglin) implicated in endothelial dysfunction [7]. Developing nations continue utilization driven by cost considerations, though global access to newer agents progressively diminishes this role [1] [3] [6].

Table 3: Evolution of Methyldopate Utilization Patterns

EraPrimary Clinical RoleContributing Factors
1960s-1970sFirst-line oral and IV hypertension therapyLimited alternatives; established efficacy
1980sIV formulation for acute care; obstetric hypertensionSafety in pregnancy; acute administration
1990s-2000sNiche obstetric use; developing world applicationsSuperior alternatives; adverse effect profile
PresentReserved for specific pregnancy-related hypertensionTargeted use where safety profile outweighs limitations

Properties

CAS Number

2544-09-4

Product Name

Methyldopate

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1

InChI Key

SVEBYYWCXTVYCR-LBPRGKRZSA-N

SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.